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Compound of Interest

Compound Name: Gemlapodect

Cat. No.: B8597692

Introduction

Gemlapodect (also known as NOE-105) is an investigational, first-in-class, selective inhibitor
of phosphodiesterase-10A (PDE10A).[1][2][3] This novel mechanism of action allows for the
modulation of dopamine signaling, specifically in the medium spiny neurons of the striatum, a
key area of the brain involved in motor control.[1][2][3] By inhibiting PDE10A, Gemlapodect
leads to an accumulation of cyclic adenosine monophosphate (CAMP) and cyclic guanosine
monophosphate (cGMP), which in turn modulates the dopamine D2 receptor signaling
pathway.[2] This targeted approach is being investigated for its potential to treat central
nervous system (CNS) disorders with dysfunctional dopamine signaling, such as Tourette
syndrome and Childhood Onset Fluency Disorder (stuttering).[1][4][5]

Clinical trials to date have explored the safety, tolerability, and efficacy of Gemlapodect in
treating the tics associated with Tourette syndrome.[1][3][6] These studies have suggested that
Gemlapodect may reduce tic severity with a favorable side-effect profile, notably without the
metabolic side effects often associated with second-generation antipsychotics.[2][3][4]

Target Audience

These application notes and protocols are intended for researchers, scientists, and drug
development professionals involved in the design and execution of clinical trials for
Gemlapodect or similar PDE10A inhibitors.
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Signaling Pathway of Gemlapodect

The therapeutic potential of Gemlapodect is rooted in its ability to modulate dopaminergic
signaling within the striatum. The following diagram illustrates its mechanism of action.

Gemlapodect's inhibition of PDE10A increases cAMP levels.

Clinical Trial Protocols

This section outlines a detailed protocol for a Phase llb clinical trial of Gemlapodect for the
treatment of Tourette syndrome in adults and adolescents, based on publicly available
information on past and ongoing studies.

Protocol Title: A Phase Ilb, Randomized, Double-Blind, Placebo-Controlled, Multicenter Study
to Evaluate the Efficacy and Safety of Gemlapodect in Adults and Adolescents with Tourette
Syndrome.

1. Study Objectives

o Primary Objective: To evaluate the efficacy of Gemlapodect compared to placebo in
reducing the severity of motor and vocal tics in participants with Tourette syndrome.

e Secondary Objectives:

o To assess the safety and tolerability of Gemlapodect.

o To evaluate the effect of Gemlapodect on the premonitory urge for tics.

o To assess the overall clinical improvement in participants treated with Gemlapodect.
2. Study Design

This will be a 12-week, randomized, double-blind, placebo-controlled, parallel-group,
multicenter study.[6] Participants will be randomized in a 1:1 ratio to receive either
Gemlapodect or a matching placebo.[6]

Experimental Workflow
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[End of Treatment Visit
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Workflow of the Phase IIb clinical trial for Gemlapodect.
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3. Participant Population

¢ Inclusion Criteria:

[¢]

Males and females, aged 12 years and older.

[¢]

Diagnosis of Tourette syndrome according to DSM-5 criteria.

[e]

Yale Global Tic Severity Scale (YGTSS) Total Tic Score = 20 at screening and baseline.

o

Stable medication for other conditions (e.g., SSRIs for comorbid conditions) for at least
one month prior to baseline.[7]

e Exclusion Criteria:
o Use of strong inhibitors or inducers of CYP3A4.[7]
o Use of cannabinoids.[7]
o History of deep brain stimulation for Tourette syndrome.[7]
o Participation in another interventional clinical study within 30 days of screening.[7]
o Known hypersensitivity to Gemlapodect.[7]
4. Investigational Product and Dosing
 Investigational Product: Gemlapodect, administered as oral hard capsules.[5]

e Dosage and Administration: Participants will receive ascending doses of Gemlapodect or
placebo, starting at 2.5 mg once daily and titrating up to a target dose of 10-15 mg once
daily, based on tolerability and clinical response.[3]

5. Efficacy and Safety Assessments
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Assessment

Schedule

Description

Efficacy Assessments

Yale Global Tic Severity Scale
(YGTSS)

Screening, Baseline, Weeks 4,
8,12

Primary endpoint to measure
the change in the total tic
score from baseline to week
12.[6] The scale ranges from
0-50, with higher scores

indicating greater severity.[6]

Premonitory Urge for Tics
Scale (PUTS)

Screening, Baseline, Weeks 4,
8,12

Secondary endpoint to assess
the change in the intensity of

urges preceding tics.[6]

Clinical Global Impression of
Change (CGI-C)

Weeks 4, 8, 12

Secondary endpoint where
clinicians rate the overall
improvement of the

participant's condition.

Safety Assessments

Adverse Event (AE) Monitoring

Throughout the study

Collection of all adverse
events, including serious

adverse events.

Physical Examinations

Screening, Baseline, Weeks 4,
8,12, 16

Assessment of vital signs and

overall health.

Laboratory Tests

Screening, Baseline, Weeks 4,
8,12, 16

Including hematology, clinical
chemistry (including metabolic
panels for blood glucose and

lipids), and urinalysis.[3]

Electrocardiograms (ECGSs)

Screening, Baseline, Weeks 4,
8,12

To monitor for any cardiac

effects.

6. Data Presentation and Statistical Analysis

All quantitative data will be summarized using descriptive statistics. The primary efficacy
analysis will be a mixed-effects model for repeated measures (MMRM) to compare the change
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from baseline in the YGTSS Total Tic Score at Week 12 between the Gemlapodect and
placebo groups. Safety data will be summarized by treatment group.

Summary of Phase lla Efficacy Data

The following table summarizes key findings from the Phase Ila open-label study of
Gemlapodect in patients with Tourette syndrome.[1][3]

. . . Mean Improvement
Efficacy Endpoint Patient Group . p-value
from Baseline

Yale Global Tic
Severity Scale
(YGTSS) Total Tic

Score

Overall Population -7.8 points N/A

Yale Global Tic

) Completers in Target
Severity Scale

] Dose Range (10-15 -12.8 points 0.003
(YGTSS) Total Tic
mg)

Score
TS Clinical Global All Patients with at

) 57% showed
Impression of Change  least one post- ) N/A

) Improvement

(TS-CGI-C) baseline assessment

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Application Notes & Protocols for Gemlapodect Clinical
Trials]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8597692#a-designing-clinical-trial-protocols-for-
gemlapodect]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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